Home > Products > Screening Compounds P96688 > ETV6-AML1 fusion protein (334-342)
ETV6-AML1 fusion protein (334-342) -

ETV6-AML1 fusion protein (334-342)

Catalog Number: EVT-243865
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ETV6-AML1 fusion protein
Overview

The ETV6-AML1 fusion protein, resulting from the translocation t(12;21), is a significant genetic alteration associated with childhood acute lymphoblastic leukemia. This fusion combines the ETV6 gene, which encodes a transcriptional repressor, with the AML1 gene, known for its role as a transcriptional activator. The presence of this fusion protein is linked to the development of B-cell precursor acute lymphoblastic leukemia, accounting for approximately 25% of cases in pediatric patients. The ETV6-AML1 fusion protein alters normal hematopoietic processes and contributes to leukemogenesis by modifying transcriptional regulation and cellular signaling pathways .

Source and Classification

The ETV6-AML1 fusion protein is classified under chimeric transcription factors. Its formation is primarily due to chromosomal rearrangements, specifically the reciprocal translocation between chromosomes 12 and 21. This fusion protein is predominantly found in pre-B cells and is implicated in the pathogenesis of leukemia by promoting cell proliferation and survival while inhibiting differentiation .

Synthesis Analysis

Methods and Technical Details

The synthesis of the ETV6-AML1 fusion protein typically involves molecular cloning techniques. The coding sequences of both ETV6 and AML1 are amplified using polymerase chain reaction and then fused through overlap extension polymerase chain reaction. This method allows for the precise joining of the two genes, ensuring that all functional domains are preserved. The resulting construct can be subcloned into expression vectors for further analysis or transduction into cell lines to study its functional properties .

Constructs

In experimental setups, constructs such as pcDNA3.1 or lentiviral vectors are used to express the ETV6-AML1 fusion protein in various cellular models. These vectors facilitate stable integration and expression of the fusion gene, allowing researchers to assess its biological effects in vitro and in vivo .

Molecular Structure Analysis

Structure and Data

The molecular structure of the ETV6-AML1 fusion protein comprises several functional domains derived from both parental proteins. The ETV6 portion includes a pointed domain necessary for protein-protein interactions and a central repressive domain that interacts with co-repressor complexes. The AML1 portion contributes a runt domain responsible for DNA binding and transactivation capabilities. This unique combination results in a protein that can act as a transcriptional repressor, altering normal gene expression patterns critical for hematopoiesis .

Structural Insights

Recent studies utilizing chromatin immunoprecipitation coupled with sequencing have mapped the binding sites of the ETV6-AML1 fusion protein across the genome, revealing its influence on various target genes involved in cell cycle regulation and apoptosis .

Chemical Reactions Analysis

Reactions and Technical Details

The ETV6-AML1 fusion protein participates in several biochemical pathways that influence cell growth and survival. It has been shown to interact with various transcription factors, leading to altered gene expression profiles that favor leukemic transformation. For example, it can inhibit AML1-dependent transcription by blocking access to specific promoters, thereby modulating cellular responses to growth signals .

Mechanistic Insights

The fusion protein's ability to sequester transcriptional cofactors or interact with other regulatory proteins further complicates its role in leukemogenesis, making it a target for therapeutic intervention .

Mechanism of Action

Process and Data

The mechanism by which the ETV6-AML1 fusion protein exerts its effects involves both direct transcriptional repression and indirect modulation of signaling pathways. By converting AML1 from an activator to a repressor, it disrupts normal hematopoietic differentiation processes. This alteration leads to enhanced cell proliferation while impairing apoptosis, contributing to the accumulation of pre-leukemic cells .

Data Supporting Mechanism

Studies have demonstrated that cell lines expressing the ETV6-AML1 fusion exhibit enhanced survival signals through upregulation of pathways such as phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR), which are critical for cell growth and metabolism .

Physical and Chemical Properties Analysis

Physical Properties

The ETV6-AML1 fusion protein is characterized by its stability under physiological conditions, which allows it to persist in cells long enough to exert its oncogenic effects. Its molecular weight is approximately 60 kDa, depending on post-translational modifications.

Chemical Properties

Chemically, the ETV6-AML1 fusion protein exhibits properties typical of transcription factors, including DNA-binding activity mediated by its runt domain. It also interacts with various small molecules that could potentially disrupt its function, making it an attractive target for drug development aimed at treating leukemia .

Applications

Scientific Uses

The study of the ETV6-AML1 fusion protein has significant implications in cancer research, particularly in understanding the mechanisms underlying childhood acute lymphoblastic leukemia. Its role as a model system allows researchers to explore therapeutic strategies targeting transcriptional regulation pathways.

Additionally, insights gained from studying this fusion protein contribute to developing targeted therapies aimed at inhibiting its oncogenic effects or restoring normal differentiation processes in affected cells .

Properties

Product Name

ETV6-AML1 fusion protein (334-342)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.